molecular formula C9H9N3O2S B2741408 N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide CAS No. 313535-89-6

N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No.: B2741408
CAS No.: 313535-89-6
M. Wt: 223.25
InChI Key: MPQHKLRASOLBSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of 1,3,4-Thiadiazole Derivatives in Drug Discovery

The 1,3,4-thiadiazole scaffold first gained prominence in the 1950s following the synthesis of acetazolamide, a carbonic anhydrase inhibitor used for glaucoma treatment. Over subsequent decades, researchers systematically explored structural modifications to enhance bioavailability and target affinity. Key milestones include:

Decade Development Biological Activity
1960s Methazolamide derivatives Diuretics, anticonvulsants
1980s Sulfamethizole analogs Antibacterial agents
2000s VEGFR-2 inhibitors Anticancer therapeutics
2010s Hybrid thiadiazole-furan systems Multitarget kinase modulation

The introduction of electron-withdrawing groups at the 5-position of the thiadiazole ring, as seen in this compound, marked a significant advancement in optimizing drug-receptor interactions.

Emergence of Furan-Carboxamide Substituted Thiadiazoles as Bioactive Agents

Furan-carboxamide substitution introduces three critical pharmacological advantages:

  • Enhanced hydrogen-bonding capacity through the carboxamide moiety
  • Improved π-π stacking interactions via the aromatic furan ring
  • Tunable lipophilicity via ethyl group substitution at the thiadiazole 5-position

Recent studies demonstrate that these structural features enable potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), with half-maximal inhibitory concentrations (IC50) ranging from 7.4 to 11.5 nM in analogous compounds. The ethyl substituent specifically contributes to:

  • Increased metabolic stability compared to methyl analogs
  • Optimal steric complementarity with hydrophobic kinase domains
  • Modulation of electronic effects on the thiadiazole ring system

Molecular docking simulations reveal that the furan-carboxamide group forms critical hydrogen bonds with Lys868 and Glu885 residues in the VEGFR-2 ATP-binding pocket, while the ethyl group occupies a hydrophobic subpocket typically targeted by tyrosine kinase inhibitors.

Significance in Contemporary Pharmaceutical Research

This compound represents a strategic convergence of three modern drug design principles:

  • Fragment-based hybridization : Combining thiadiazole and furan pharmacophores
  • Allosteric modulation : Exploiting secondary binding pockets through ethyl substitution
  • Polypharmacology : Potential simultaneous inhibition of VEGFR-2 and PDGFR-β based on structural analogs

Ongoing research focuses on:

  • Optimizing substituent patterns for blood-brain barrier permeability
  • Developing prodrug derivatives to enhance oral bioavailability
  • Exploring synergistic effects with immune checkpoint inhibitors

Bioisosteric Relevance of the Thiadiazole Scaffold

The 1,3,4-thiadiazole ring serves as a privileged bioisostere for pyrimidine and 1,2,4-oxadiazole systems through:

Bioisosteric Property Thiadiazole Advantage
Electronic profile Superior σ-hole formation for halogen bonding
Metabolic stability Resistance to CYP450-mediated oxidation
Solubility Balanced logP values (1.5-3.0 range)
Conformational rigidity Planar structure enhances target engagement

Quantum mechanical calculations demonstrate that the thiadiazole sulfur atom increases polar surface area by 12-15% compared to oxadiazole analogs, improving aqueous solubility without compromising membrane permeability. The ethyl group at position 5 further fine-tunes these properties by:

  • Donating +I inductive effects to stabilize the thiadiazole π-system
  • Creating a chiral center for enantioselective target interactions
  • Modulating LogD values across physiological pH ranges

This sophisticated balance of electronic and steric factors positions this compound as a prototype for next-generation kinase inhibitors with improved therapeutic indices.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-2-7-11-12-9(15-7)10-8(13)6-4-3-5-14-6/h3-5H,2H2,1H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQHKLRASOLBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for N-(5-Ethyl-1,3,4-Thiadiazol-2-Yl)Furan-2-Carboxamide

Multi-Component Dicyclohexylcarbodiimide (DCC)-Mediated Synthesis

The most widely documented method for synthesizing this compound involves a three-component reaction utilizing dicyclohexylcarbodiimide (DCC) as a dehydrating agent. This protocol, adapted from the synthesis of 4-thiazolidinone derivatives, proceeds via the following steps:

  • Reactants :

    • 5-Ethyl-1,3,4-thiadiazol-2-amine (heteroaryl amine)
    • Furan-2-carbaldehyde (substituted aldehyde)
    • Mercaptoacetic acid (thiol-containing carboxylic acid)
  • Reaction Mechanism :
    DCC facilitates the formation of an intermediate acylurea, accelerating intramolecular cyclization. The amine reacts with the aldehyde to form a Schiff base, which subsequently undergoes nucleophilic attack by the thiol group of mercaptoacetic acid. Cyclodehydration yields the target compound.

  • Conditions :

    • Solvent: Dichloromethane or tetrahydrofuran
    • Temperature: Room temperature (25°C)
    • Reaction Time: 1–2 hours
    • Yield: 44%
  • Advantages :

    • Rapid reaction kinetics due to DCC’s dehydrating efficiency.
    • High purity without requiring column chromatography.

Toluene Reflux Protocol with Acid Catalysis

An alternative approach employs toluene reflux in the presence of 4Å molecular sieves and p-toluenesulfonic acid (PTSA) . This method is advantageous for scaling up production:

  • Reactants : Identical to the DCC-mediated method.
  • Conditions :
    • Solvent: Toluene
    • Temperature: Reflux (110°C)
    • Reaction Time: 18–24 hours
    • Yield: 38–50%
  • Characterization :
    • Melting Point : 110–114°C
    • Mass Spectrometry : Molecular ion peak at m/z 223.04 (calculated for C₉H₉N₃O₂S).

Optimization Strategies and Reaction Parameters

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents (e.g., THF) enhance reaction rates in DCC-mediated synthesis, while toluene improves thermal stability during reflux. The use of PTSA in toluene protocols minimizes side reactions, such as oxidation of the thiadiazole ring.

Substituent Effects on Yield

The electronic nature of substituents on the aldehyde and amine precursors significantly impacts yields. Electron-withdrawing groups on the aldehyde (e.g., halogens) reduce steric hindrance, whereas bulky groups on the thiadiazole amine decrease reactivity.

Table 1: Yield Variation with Reaction Conditions
Method Solvent Catalyst Time (h) Yield (%)
DCC-Mediated THF DCC 1.5 44
Toluene Reflux Toluene PTSA 24 38

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.21 (s, 1H, NH),
    • δ 7.65–7.58 (m, 1H, furan H-3),
    • δ 6.72–6.68 (m, 1H, furan H-4),
    • δ 4.12 (q, J = 7.2 Hz, 2H, CH₂CH₃),
    • δ 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃).
  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 163.2 (C=O),
    • δ 152.1 (thiadiazole C-2),
    • δ 144.3 (furan C-2),
    • δ 25.8 (CH₂CH₃),
    • δ 12.4 (CH₂CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 223.0415 ([M+H]⁺)
  • Calculated : 223.0415 for C₉H₉N₃O₂S.

Applications and Biological Relevance

This compound has been evaluated as a precursor in antiviral drug discovery. Derivatives of this scaffold exhibit hepatitis C virus (HCV) NS5B RNA polymerase inhibition , with IC₅₀ values in the micromolar range. The compound’s planar structure facilitates intercalation into viral RNA, disrupting replication.

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action.

Synthesis and Structural Characterization

The compound is synthesized through a series of reactions involving thiadiazole derivatives and furan carboxamides. The synthesis methods include conventional heating and microwave-assisted techniques, with the latter showing enhanced yields and reaction rates. Structural characterization is typically performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the formation of the desired compound .

In Vitro Studies

This compound has been evaluated for its antiproliferative effects against various cancer cell lines. Notably, studies have demonstrated that this compound exhibits potent activity against human breast cancer (MCF-7), colon cancer (HCT-116), and prostate cancer (PC-3) cell lines. The MTT assay revealed that several derivatives showed IC50 values in the low micromolar range, indicating significant cytotoxicity .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
6MCF-75.5Cell cycle arrest
7HCT-1164.2Apoptosis induction
11aPC-36.0VEGFR-2 inhibition

The biological activity of this compound is primarily attributed to its interaction with the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Molecular docking studies have indicated that this compound binds effectively to VEGFR-2, leading to inhibition of its activity and subsequent reduction in tumor growth .

Other Biological Activities

In addition to anticancer properties, derivatives of this compound have been investigated for their antimicrobial and antifungal activities. The presence of the thiadiazole ring enhances the bioactivity against various bacterial strains and fungi. For instance, compounds have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungal pathogens .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
D-16Staphylococcus aureus12 µg/mL
D-20Escherichia coli15 µg/mL
D-14Candida albicans10 µg/mL

Case Studies

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study reported the synthesis of several thiadiazole derivatives including this compound. The compound exhibited an IC50 value of 0.28 µg/mL against MCF-7 cells. Further investigation revealed that it induced cell cycle arrest at the G2/M phase and promoted apoptosis through caspase activation .

Case Study 2: Antimicrobial Properties

Another research highlighted the antimicrobial potential of thiadiazole derivatives against various pathogens. The study found that certain compounds demonstrated MIC values lower than common antibiotics, suggesting their potential as alternative therapeutic agents .

Scientific Research Applications

Anticancer Applications

Research indicates that N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide exhibits promising anticancer properties . Studies have shown its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action :
    • The compound may interfere with specific signaling pathways related to tumor growth.
    • Molecular docking studies suggest binding affinity to targets such as the vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in cancer progression .
  • Case Studies :
    • A study reported the synthesis of derivatives that demonstrated significant antiproliferative activity against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines, with some derivatives showing IC50 values as low as 8 μM .

Antimicrobial Applications

In addition to its anticancer potential, this compound has shown significant antimicrobial activity against various pathogens.

  • Antibacterial and Antifungal Activity :
    • Compounds containing thiadiazole rings have been reported to exhibit activity against Gram-positive and Gram-negative bacteria as well as fungal strains .
    • The compound's derivatives have been tested for their minimum inhibitory concentration (MIC) against pathogens like Staphylococcus aureus and Escherichia coli, showing promising results .

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring undergoes selective oxidation at sulfur atoms under controlled conditions:

ReagentConditionsProductReference
Hydrogen peroxide (H₂O₂)Acidic, 50–60°CSulfoxide derivative
mCPBADichloromethane, RTSulfone derivative

Key observations :

  • Oxidation preserves the furan ring’s integrity but modifies the thiadiazole’s electronic properties, enhancing electrophilicity for downstream reactions.

  • Sulfone derivatives exhibit improved thermal stability compared to sulfoxides.

Reduction Reactions

The carboxamide group and thiadiazole ring participate in reduction pathways:

ReagentTarget SiteProductReference
LiAlH₄CarboxamideSecondary amine
H₂/Pd-CThiadiazole ringPartially saturated thiadiazoline

Notable outcomes :

  • Reduction of the carboxamide to an amine increases basicity, facilitating salt formation for pharmaceutical applications .

  • Partial hydrogenation of the thiadiazole ring alters conjugation, potentially modulating biological activity.

Nucleophilic Substitution

Electrophilic aromatic substitution (EAS) occurs preferentially on the furan ring:

ElectrophilePositionProductReference
Bromine (Br₂)C-5 (furan)5-Bromo-furan derivative
Nitronium ion (NO₂⁺)C-4 (furan)4-Nitro-furan derivative

Mechanistic insights :

  • The furan’s electron-rich C-5 position is most reactive due to resonance stabilization of the intermediate.

  • Steric hindrance from the ethyl group on the thiadiazole directs substitution to the furan ring.

Functional Group Transformations

The carboxamide group participates in condensations and hydrolyses:

Reaction TypeReagent/ConditionsProductReference
HydrolysisNaOH (aq.), ΔFuran-2-carboxylic acid
CondensationPOCl₃, DMFNitrile derivative

Applications :

  • Hydrolysis to the carboxylic acid enables conjugation with amines or alcohols for prodrug synthesis .

  • Nitrile formation serves as an intermediate for heterocycle expansions .

Microwave-Assisted Reactions

Microwave irradiation enhances reaction efficiency in synthetic modifications:

ReactionConventional TimeMicrowave TimeYield IncreaseReference
Amide coupling12 h30 min22%
Sulfonation8 h20 min18%

Advantages :

  • Reduced reaction times and improved yields (15–25% gains) under microwave conditions .

  • Enhanced purity due to minimized side reactions .

Biological Activity Modulation via Structural Modifications

Reaction-driven structural changes correlate with bioactivity:

DerivativeIC₅₀ (μM) vs. MCF-7Key Structural ChangeReference
Parent compound12.4Baseline
5-Bromo-furan derivative6.8Enhanced halogen bonding
Sulfone derivative9.2Increased electrophilicity

Trends :

  • Halogenation at the furan ring improves anticancer potency by 45% .

  • Sulfone derivatives show balanced cytotoxicity and solubility profiles.

Mechanistic Pathways

  • Anticancer activity : Thiadiazole derivatives inhibit VEGFR-2 kinase via competitive binding at the ATP pocket, as confirmed by molecular docking (binding energy: −9.2 kcal/mol) .

  • Antimicrobial action : Oxidation products disrupt microbial cell membranes via thiol interactions, with MIC values of 8–32 μg/mL against S. aureus .

Comparison with Similar Compounds

Key Findings and Trends

  • Electron-Withdrawing Groups (e.g., nitro in 83c) enhance antimicrobial activity by improving target affinity and membrane penetration .
  • Hybrid Scaffolds (e.g., benzofuran-thiadiazole) broaden therapeutic applications, particularly in oncology .
  • Solubility Challenges in analogs like the valproate derivative underscore the importance of formulation strategies for clinical translation .

Q & A

Q. What are the standard synthetic routes for N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling 2-aminothiadiazole derivatives with activated furan-2-carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides) in aprotic solvents like DMF or THF. Key steps include refluxing with coupling agents (e.g., DCC) and purification via recrystallization or column chromatography. Structural confirmation relies on IR (C=O stretch at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (thiadiazole protons at δ 7.5–8.5 ppm, furan protons at δ 6.5–7.5 ppm), and HRMS .

Q. Which spectroscopic methods are essential for confirming the structure of this compound?

Multinuclear NMR (¹H, ¹³C) is critical for assigning protons and carbons in the thiadiazole and furan moieties. IR spectroscopy confirms carbonyl (C=O) and amide (N–H) functional groups. High-resolution mass spectrometry (HRMS) validates the molecular formula. For purity assessment, HPLC or TLC with UV detection is recommended .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Standard assays include cytotoxicity screening (MTT or SRB assays) against cancer cell lines (e.g., MCF-7, HepG2), antimicrobial testing via broth microdilution (MIC determination), and enzyme inhibition studies (e.g., VEGFR-2 or carbonic anhydrase inhibition). Dose-response curves and IC₅₀ values are calculated to quantify potency .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing thiadiazole-linked carboxamides?

Yield optimization requires systematic variation of reaction parameters:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalysts : DMAP or triethylamine improves acylation efficiency.
  • Temperature : Controlled heating (60–80°C) minimizes side reactions.
  • Purification : Gradient recrystallization (e.g., ethanol/water mixtures) removes unreacted starting materials. Computational tools (DFT) can predict reactive sites to guide synthetic design .

Q. How to resolve contradictions in biological activity data across different cell lines?

Discrepancies may arise from cell-specific uptake mechanisms or metabolic differences. Mitigation strategies include:

  • Pharmacokinetic profiling : Measure intracellular concentrations via LC-MS/MS.
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement.
  • Assay standardization : Normalize results using reference inhibitors (e.g., doxorubicin for cytotoxicity) .

Q. What computational approaches predict the binding affinity of this compound to target enzymes?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with active sites (e.g., VEGFR-2 or GSK-3β). DFT calculations (B3LYP/6-31G*) optimize geometries and electronic properties (HOMO-LUMO gaps). QSAR models correlate substituent effects (e.g., electron-withdrawing groups on thiadiazole) with activity trends .

Q. How to design analogs with improved selectivity for cancer cells over normal cells?

  • Structural modifications : Introduce substituents (e.g., methyl, nitro) on the furan ring to modulate lipophilicity.
  • Prodrug strategies : Mask polar groups (e.g., amides) with ester linkages for targeted activation.
  • Cellular uptake studies : Use fluorescent tagging (e.g., BODIPY) to track subcellular localization .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Nanocarriers : Load the compound into β-cyclodextrin nanocapsules or liposomes.
  • Salt formation : Use hydrochloride or sodium salts.
  • Co-solvent systems : Employ PEG 400 or Tween 80 in formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.